molecular formula C10H7ClFIO2 B2477935 (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid CAS No. 2416217-83-7

(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid

Cat. No. B2477935
CAS RN: 2416217-83-7
M. Wt: 340.52
InChI Key: JJJWTKCAYLIJQY-GMSGAONNSA-N
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Description

(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid, also known as CCF2, is a chemical compound that is commonly used in scientific research. This compound has a cyclopropane ring, which makes it unique and interesting for researchers. CCF2 is a fluorescent probe that is used to study the activity of enzymes, specifically beta-lactamase enzymes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid involves the cleavage of the compound by beta-lactamase enzymes. The compound contains a beta-lactam ring, which is similar to the structure of penicillin. Beta-lactamase enzymes cleave the beta-lactam ring, resulting in a change in fluorescence. The mechanism of action of this compound is similar to that of other beta-lactam antibiotics.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or animals. The compound is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid has several advantages for lab experiments. The compound is highly specific for beta-lactamase enzymes, allowing for accurate detection of enzyme activity. This compound is also fluorescent, making it easy to monitor enzyme activity. However, this compound has limitations as well. The compound is expensive and requires expertise in organic chemistry to synthesize. Additionally, this compound is only useful for studying beta-lactamase enzymes and cannot be used to study other enzymes.

Future Directions

There are several future directions for the use of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid in scientific research. One direction is the development of new antibiotics that are effective against beta-lactamase enzymes. Another direction is the study of the evolution of beta-lactamase enzymes and the development of strategies to combat antibiotic resistance. Additionally, this compound could be used to study the activity of other enzymes that cleave beta-lactam rings. Overall, this compound has many potential applications in scientific research and will continue to be an important tool for studying enzyme activity.

Synthesis Methods

The synthesis of (1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid involves several steps. The first step is the synthesis of 2-chloro-4-iodophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid to form the cyclopropane ring. The final step involves the introduction of a fluorophore to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

(1R,2R)-2-(2-Chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid is widely used in scientific research to study the activity of beta-lactamase enzymes. Beta-lactamase enzymes are produced by bacteria and are responsible for antibiotic resistance. This compound is used to detect the presence of beta-lactamase enzymes in bacterial cultures. The compound is added to the bacteria and the fluorescence is monitored. If beta-lactamase enzymes are present, the compound will be cleaved, resulting in a change in fluorescence. This allows researchers to study the activity of beta-lactamase enzymes and develop new antibiotics to combat antibiotic resistance.

properties

IUPAC Name

(1R,2R)-2-(2-chloro-4-iodophenyl)-1-fluorocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFIO2/c11-8-3-5(13)1-2-6(8)7-4-10(7,12)9(14)15/h1-3,7H,4H2,(H,14,15)/t7-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJWTKCAYLIJQY-GMSGAONNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)F)C2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)F)C2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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